Sunepitron

Catalog No.
S565301
CAS No.
131831-03-3
M.F
C17H23N5O2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sunepitron

CAS Number

131831-03-3

Product Name

Sunepitron

IUPAC Name

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C17H23N5O2/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17/h1,6-7,13-14H,2-5,8-12H2/t13-,14-/m0/s1

InChI Key

UXWBIYCPUVWKHP-KBPBESRZSA-N

SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4

Synonyms

sunepitron

Canonical SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4

Isomeric SMILES

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4

Sunepitron, also known by its chemical name 1-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)butan-1-amine, is a compound primarily investigated for its potential therapeutic effects in treating mood disorders and sexual dysfunction. It belongs to the class of serotonin receptor modulators, specifically targeting the 5-hydroxytryptamine (serotonin) receptors, which play a crucial role in regulating mood, anxiety, and other psychological functions. The molecular formula of Sunepitron is C17H23N5O2, indicating a complex structure that includes piperazine and phenyl groups, contributing to its pharmacological activity .

Typical of amines and piperazine derivatives. One notable reaction involves the formation of its hydrochloride salt, which enhances its solubility and stability in pharmaceutical formulations. The synthesis typically involves the reaction of piperazine derivatives with substituted phenyl groups under controlled conditions to yield the final product. Specific reactions include acylation and alkylation processes that modify the piperazine ring or introduce functional groups to enhance its biological activity .

Sunepitron exhibits significant biological activity as a partial agonist at the 5-HT1A serotonin receptor, which is implicated in mood regulation. Animal studies have demonstrated its potential efficacy in reducing depressive-like behaviors and improving sexual function by modulating serotonin levels in the brain. The compound's unique binding profile allows it to exert both agonistic and antagonistic effects on different serotonin receptor subtypes, making it a candidate for treating various psychiatric conditions .

The synthesis of Sunepitron involves several key steps:

  • Formation of Piperazine Derivative: A piperazine compound is synthesized through standard methods involving the reaction of piperazine with appropriate substituents.
  • Alkylation: The piperazine derivative is then alkylated with a butyl chain to introduce the necessary functional groups.
  • Substitution Reaction: Finally, a methoxyphenyl group is introduced via substitution reactions, typically using halogenated phenyl compounds under basic conditions.

This multi-step synthesis allows for the precise control of the compound's structure and properties, optimizing its pharmacological profile .

Sunepitron has been primarily studied for its applications in:

  • Treatment of Mood Disorders: Its action on serotonin receptors positions it as a potential treatment for depression and anxiety disorders.
  • Sexual Dysfunction: Clinical studies suggest efficacy in improving sexual function related to antidepressant use.
  • Research Tool: As a selective serotonin receptor modulator, it serves as a valuable tool in neuroscience research to explore serotonin's role in behavior and mood regulation .

Interaction studies involving Sunepitron have focused on its binding affinity to various serotonin receptor subtypes. In vitro assays indicate that Sunepitron has a higher affinity for the 5-HT1A receptor compared to other receptors such as 5-HT2A and dopamine receptors. These studies utilize radiolabeled ligands to assess binding kinetics and confirm the compound's selectivity profile. Additionally, computational modeling has been employed to predict interaction dynamics at the molecular level, providing insights into its mechanism of action .

Several compounds share structural or functional similarities with Sunepitron. These include:

Compound NameStructure TypeKey Features
VilazodoneSerotonin reuptake inhibitorDual action as a selective serotonin reuptake inhibitor and 5-HT1A agonist .
VeraliprideDopamine antagonistPrimarily used for treating prolactin-related disorders; interacts with serotonin receptors .
BuspironeAnxiolytic agentActs as a partial agonist at 5-HT1A receptors; used for anxiety treatment .

Sunepitron's uniqueness lies in its specific binding profile and dual action on both serotonergic and dopaminergic systems, potentially offering broader therapeutic benefits compared to these similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Exact Mass

329.18517499 g/mol

Monoisotopic Mass

329.18517499 g/mol

Heavy Atom Count

24

UNII

2GT50C8U60

Wikipedia

Sunepitron

Dates

Modify: 2023-07-20

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